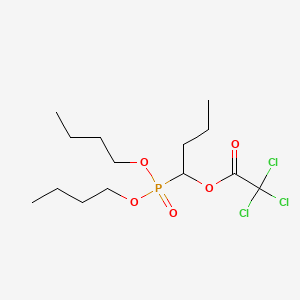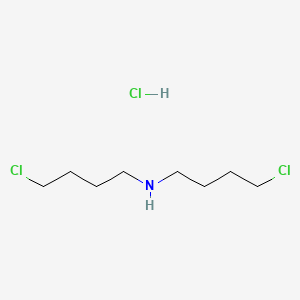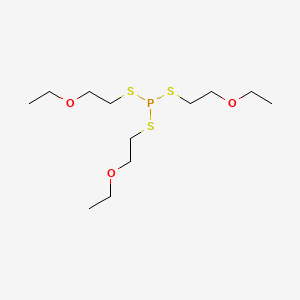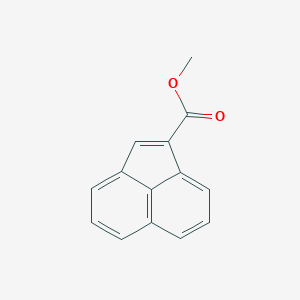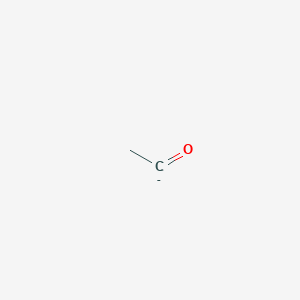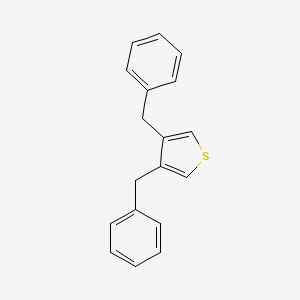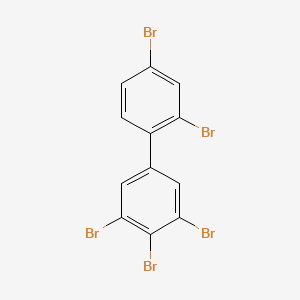
Silacyclopent-3-ene-1,1-diamine, N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing silicon and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of silacyclopentene derivatives with amines under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclopentene oxides.
Reduction: Reduction reactions can convert the compound into silacyclopentane derivatives.
Substitution: The compound can undergo substitution reactions where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include silacyclopentene oxides, silacyclopentane derivatives, and substituted silacyclopentene compounds
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure and reactivity make it a candidate for developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s silicon and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biological and chemical processes, making the compound valuable in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Silacyclopent-3-ene,1,1-dimethyl-: This compound shares a similar structure but lacks the diamine functionality.
Silacyclopentane derivatives: These compounds have a similar ring structure but differ in their substituents and reactivity.
Uniqueness
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is unique due to its combination of silicon and nitrogen atoms within a five-membered ring. This structure imparts distinct chemical properties, including enhanced stability and reactivity, which are not observed in similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
75722-33-7 |
|---|---|
Fórmula molecular |
C8H18N2Si |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N'-tetramethyl-2,5-dihydrosilole-1,1-diamine |
InChI |
InChI=1S/C8H18N2Si/c1-9(2)11(10(3)4)7-5-6-8-11/h5-6H,7-8H2,1-4H3 |
Clave InChI |
QKHVKICGUQRBSA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si]1(CC=CC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
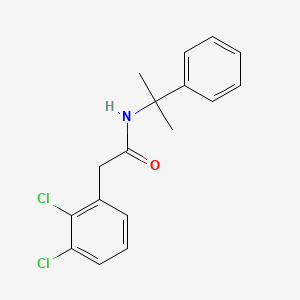
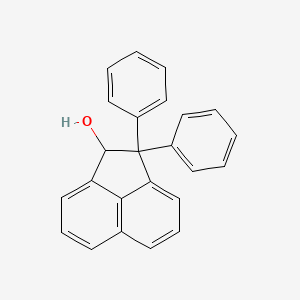
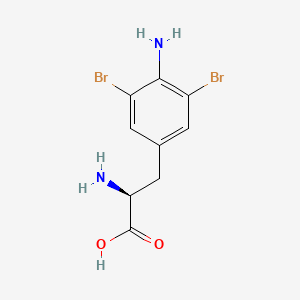
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
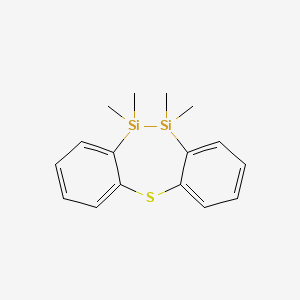
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
